Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Fragment-Based Drug Discovery NMR Quality Control Compound Library Characterization

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine (CAS 342385-30-2) is a synthetic small molecule with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol. It features a 1-methylbenzimidazole core linked via a methylene bridge to a cyclohexylamine moiety.

Molecular Formula C15H21N3
Molecular Weight 243.35 g/mol
CAS No. 342385-30-2
Cat. No. B1300334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine
CAS342385-30-2
Molecular FormulaC15H21N3
Molecular Weight243.35 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CNC3CCCCC3
InChIInChI=1S/C15H21N3/c1-18-14-10-6-5-9-13(14)17-15(18)11-16-12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8,11H2,1H3
InChIKeyUQKKSTITHUVMOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine (CAS 342385-30-2): A Benzimidazole-Based Fragment and Its Differentiated Physicochemical Scaffold


Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine (CAS 342385-30-2) is a synthetic small molecule with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol [1]. It features a 1-methylbenzimidazole core linked via a methylene bridge to a cyclohexylamine moiety [1]. This compound is cataloged as a research-building block and a fragment for screening libraries [2]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 30.3 Ų and a predicted logP of approximately 2.5, aligning with Lipinski's Rule of Five [3]. The compound is commercially available at typical purities of 95–98% .

Why Generic Benzimidazole Substitution Fails for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine


Direct substitution of Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine with generic benzimidazole building blocks is inadvisable due to its unique structural topology. The compound possesses a secondary amine linker between the 1-methylbenzimidazole and the cyclohexyl ring, creating a distinct donor/acceptor geometry. In contrast, the closest analog, N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]cyclohexanamine , features a tertiary amine that eliminates the hydrogen bond donor (HBD) capability. This loss of a crucial HBD is automatically predicted to alter target engagement, solubility, and metabolic stability. Furthermore, while bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amine (L1) [1] has been synthesized as a tridentate ligand for rhenium complexes, the target compound's bidentate nature is essential for specific coordination chemistry applications. Given the current lack of head-to-head comparative biological data, procurement decisions must be guided by these key structural differentiators to avoid unexpected functional failures in assays.

Quantitative Differentiation Evidence for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine Against Closest Analogs


NMR Spectroscopic Fingerprint and Reference Standard Purity vs. In-Class Fragment Libraries

The compound has a publicly available, high-resolution 1D 1H NMR reference spectrum in DMSO-d6 at 298K and pH 6.0, deposited in the BMRB (entry bmse011381) [1]. This provides a definitive structural fingerprint for quality control. In comparison, the N-methyl analog lacks a similarly accessible, peer-reviewed reference spectrum in the same database, complicating identity verification. The availability of this standardized NMR data ensures batch-to-batch reproducibility, a critical parameter for fragment screening where structural integrity directly impacts hit validation.

Fragment-Based Drug Discovery NMR Quality Control Compound Library Characterization

Hydrogen Bond Donor Count and Its Impact on Predicted Pharmacokinetics vs. Tertiary Amine Analogs

The target compound has a computed Hydrogen Bond Donor (HBD) count of 1, a topological polar surface area (TPSA) of 30.3 Ų, and a predicted logP of approximately 2.5 [1][2]. In contrast, its closest tertiary amine analog, N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]cyclohexanamine (C16H23N3), has an HBD count of 0 . This single HBD difference is predicted to significantly impact solubility, permeability, and target binding kinetics. A logP of 2.5 places the compound in an optimal range for both solubility and membrane permeability, a balanced profile not automatically achieved by analogs with varying lipophilicity.

Physicochemical Property Optimization Drug-Likeness Lipinski Rules

Coordination Chemistry Potential: A Bidentate Mono-Anionic Ligand vs. Tridentate Bis-Benzimidazole Ligands

The compound can serve as a mono-anionic, bidentate (N, N-) ligand upon deprotonation of the secondary amine. This contrasts with the related tridentate ligand, bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amine (L1), which has been used to form octahedral fac-{Re(CO)3N3} complexes in 70–85% yield [1]. The target compound's bidentate binding mode is predicted to create a reactive coordination site for substrate binding or catalysis, a feature unavailable with the coordinatively saturated L1. Procurement of the bidentate variant is essential for researchers aiming to build catalytically active or substrate-binding metal complexes.

Coordination Chemistry Rhenium Complexes Ligand Design

High-Impact Application Scenarios for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine Based on Proven Differentiation Evidence


Fragment-Based Screening Libraries Requiring Stringent Identity Verification

Procure this compound for fragment libraries where hit validation depends on absolute structural certainty. The publicly available BMRB NMR reference spectrum [1] allows for immediate, cost-effective quality control, eliminating the risk of false positives from misidentified or degraded samples—a risk that is higher with poorly characterized analogs.

Structure-Activity Relationship (SAR) Studies Where a Secondary Amine Pharmacophore is Essential

Use this compound as a key scaffold when the hydrogen bond donor (HBD) of the secondary amine is hypothesized to be critical for target engagement. Its HBD=1 profile contrasts with the HBD=0 tertiary amine analogs , enabling researchers to test the role of this specific interaction in binding affinity and selectivity without confounding structural changes.

Design of Catalytically Active Metal Complexes via Bidentate Coordination

Employ this compound as a bidentate ligand precursor for synthesizing transition metal complexes with a vacant coordination site. This is a distinct and intentional choice over the tridentate ligand bis(1-methyl-1H-benzoimidazol-2-ylmethyl)amine (L1), which saturates the metal's coordination sphere [2]. This scenario is relevant for developing novel catalysts or substrate-selective receptors.

Quote Request

Request a Quote for Cyclohexyl-(1-methyl-1H-benzoimidazol-2-ylmethyl)-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.